molecular formula C9H11F3N2O B1479694 2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol CAS No. 2092038-03-2

2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol

Cat. No.: B1479694
CAS No.: 2092038-03-2
M. Wt: 220.19 g/mol
InChI Key: OCBNSDHCKOBKRU-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The trifluoromethyl group (CF3) is a common substituent in organic chemistry due to its ability to influence the chemical behavior of molecules .


Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions, including substitutions, additions, and oxidations . The presence of the trifluoromethyl group can influence these reactions, as it is electron-withdrawing and can stabilize negative charge .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Pyrazoles are generally stable compounds, and the trifluoromethyl group is known for its high stability .

Scientific Research Applications

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, which include compounds similar to the one , have garnered attention for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, especially at the 3- or 5-position of the pyrazole nucleus, is associated with variations in the activity profile of these compounds. This class of compounds is explored for its potential to develop novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).

Synthesis of Heterocycles

The chemical reactivity of derivatives similar to the target compound makes them valuable building blocks for synthesizing a variety of heterocyclic compounds. These include structures like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of these derivatives offers mild reaction conditions for generating versatile heterocycles, including dyes from a broad range of precursors (Gomaa & Ali, 2020).

Anticancer Activity

Pyrazoline derivatives have been identified for their significant biological effects, particularly in anticancer research. The synthesis and exploration of pyrazoline derivatives are ongoing in pharmaceutical chemistry, indicating the compound's relevance in developing potential anticancer therapies (Ray et al., 2022).

Heterocyclic Chemistry

The compound also plays a role in the broader context of heterocyclic chemistry, serving as a building block in the synthesis of various biologically active and pharmaceutical compounds. This underscores its importance in the design and synthesis of novel therapeutic agents (Bhattacharya et al., 2022).

Organocatalysis in Synthesis

Its derivatives are utilized in organocatalytic approaches for synthesizing tetrahydrobenzo[b]pyrans, highlighting its significance in the development of new synthetic strategies for valuable heterocyclic compounds. These methodologies benefit from green chemistry principles, emphasizing the role of such compounds in environmentally friendly chemical synthesis (Kiyani, 2018).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Pyrazoles and trifluoromethylated compounds are both areas of active research in organic chemistry .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)8-6-2-1-3-7(6)14(13-8)4-5-15/h15H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBNSDHCKOBKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(N=C2C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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